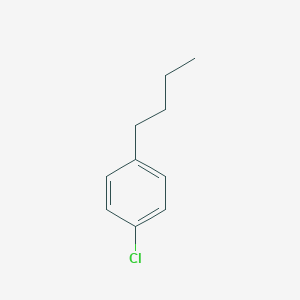

1-Butyl-4-chlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNUPXIXICTRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048192 | |

| Record name | 4-Butylchlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15499-27-1 | |

| Record name | 1-Butyl-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15499-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylchlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-butyl-4-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 1-butyl-4-chlorobenzene, a significant intermediate in the synthesis of various organic compounds. This document details established protocols, including Grignard reactions, Friedel-Crafts acylation followed by reduction, and modern cross-coupling reactions, offering a comparative analysis of their advantages and limitations. Quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Grignard Reaction Route

A direct and effective method for the synthesis of this compound involves the cross-coupling of a Grignard reagent with a dihalogenated benzene (B151609) derivative. The use of a nickel catalyst facilitates this carbon-carbon bond formation.

Quantitative Data

| Reactants | Catalyst | Solvent | Conditions | Yield |

| p-Dichlorobenzene, n-Butylmagnesium chloride | [NiCl(triphos)]PF6 | Ether | Reflux overnight, followed by workup with NH4Cl solution | 67% |

Experimental Protocol

Synthesis of this compound via Grignard Reaction [1]

-

To a solution of 2.00 g (13.61 mmol) of p-dichlorobenzene and 0.050 g of [NiCl(triphos)]PF6 in 20 mL of ether at -78°C, add 7.0 mL (14 mmol) of 2M n-butylmagnesium chloride in ether.

-

The reaction mixture is then refluxed overnight.

-

After reflux, the reaction is worked up with an aqueous solution of NH4Cl.

-

The resulting residue is purified by flash chromatography on silica (B1680970) gel using a 5% ethyl acetate (B1210297) in hexane (B92381) eluent to yield this compound.

Reaction Workflow

Figure 1: Workflow for the Grignard-based synthesis of this compound.

Friedel-Crafts Acylation and Reduction Route

A significant challenge in the direct Friedel-Crafts alkylation of chlorobenzene (B131634) with n-butyl halides is the propensity for carbocation rearrangement, leading to the formation of sec-butyl-chlorobenzene as the major product. To circumvent this, a two-step approach involving Friedel-Crafts acylation followed by reduction of the resulting ketone is a more reliable method for obtaining the desired n-butyl isomer.

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Butanoyl Chloride

In this step, chlorobenzene is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to produce 4'-chlorobutyrophenone (B3024919). The para isomer is the major product due to steric hindrance at the ortho position.[2][3]

Quantitative Data

| Reactants | Catalyst | Solvent | Conditions | Product |

| Chlorobenzene, Butanoyl chloride | Aluminum chloride (AlCl3) | Dichloromethane (B109758) | 0°C to room temperature, 4-6 hours | 4'-Chlorobutyrophenone |

Experimental Protocol

Synthesis of 4'-Chlorobutyrophenone (General Procedure)[4]

-

In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Prepare a solution of butanoyl chloride (1.0 equivalent) and chlorobenzene (2.0 equivalents) in anhydrous dichloromethane in the addition funnel.

-

Add the solution from the addition funnel dropwise to the cooled AlCl3 suspension over 30-45 minutes, maintaining the internal temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude 4'-chlorobutyrophenone can be purified by recrystallization or column chromatography.

Step 2: Reduction of 4'-Chlorobutyrophenone

The carbonyl group of 4'-chlorobutyrophenone can be reduced to a methylene (B1212753) group using either the Clemmensen or Wolff-Kishner reduction.

-

Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid and is suitable for substrates that are stable in strongly acidic conditions.[5][6][7][8]

-

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) hydrate (B1144303) and a strong base, typically potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol. It is ideal for substrates that are sensitive to acid.[9][10][11]

Quantitative Data

| Reactant | Reduction Method | Reagents | Solvent | Conditions | Product |

| 4'-Chlorobutyrophenone | Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Conc. HCl | Toluene (B28343)/Water | Reflux | This compound |

| 4'-Chlorobutyrophenone | Wolff-Kishner Reduction | Hydrazine Hydrate, Potassium Hydroxide (KOH) | Diethylene Glycol | 190-200°C | This compound |

Experimental Protocol

Clemmensen Reduction of 4'-Chlorobutyrophenone (General Procedure)[5][12]

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous mercury(II) chloride solution, followed by decanting the solution and washing the solid with water.

-

In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add 4'-chlorobutyrophenone to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer, and extract the aqueous layer with toluene or another suitable solvent.

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.

-

The resulting this compound can be purified by distillation.

Wolff-Kishner Reduction of 4'-Chlorobutyrophenone (General Huang-Minlon Modification)[11][13]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4'-chlorobutyrophenone in diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide pellets.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches 190-200°C.

-

Maintain the mixture at this temperature for 3-4 hours, during which nitrogen gas will evolve.

-

Cool the reaction mixture and add water.

-

Extract the product with a suitable solvent such as ether or dichloromethane.

-

Wash the combined organic extracts with dilute HCl and then with water.

-

Dry the organic layer, filter, and remove the solvent to yield this compound, which can be further purified by distillation.

Acylation and Reduction Workflow

Figure 2: Two-step synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

Cross-Coupling Reaction Routes

Modern palladium- or nickel-catalyzed cross-coupling reactions offer powerful and versatile alternatives for the synthesis of this compound. These methods generally exhibit high functional group tolerance and can provide excellent yields under relatively mild conditions.

a) Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[14][15] For the synthesis of this compound, this could involve the coupling of n-butylmagnesium bromide with a 4-chloro-substituted aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-iodo-4-chlorobenzene).

Quantitative Data

| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Conditions | Product |

| 1-Bromo-4-chlorobenzene | n-Butylmagnesium bromide | Ni(dppp)Cl2 or Pd(PPh3)4 | THF/Ether | Room Temp to Reflux | This compound |

b) Suzuki Coupling

The Suzuki coupling utilizes an organoboron compound (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[16][17] The synthesis of this compound could be achieved by coupling n-butylboronic acid with a 1-halo-4-chlorobenzene.

Quantitative Data

| Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Conditions | Product |

| 1-Bromo-4-chlorobenzene | n-Butylboronic acid | Pd(PPh3)4 or other Pd catalysts | Na2CO3, K3PO4, etc. | Toluene/Water, DMF | 80-100°C | This compound |

Cross-Coupling Reaction Pathway

Figure 3: General pathways for the synthesis of this compound via Kumada and Suzuki cross-coupling reactions.

Conclusion

This technical guide has detailed several robust methods for the synthesis of this compound. The choice of the most appropriate method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required. The Grignard reaction offers a direct route with good yield. The Friedel-Crafts acylation followed by reduction provides a reliable alternative to direct alkylation, avoiding undesirable side products from carbocation rearrangement. Finally, modern cross-coupling reactions like the Kumada and Suzuki couplings offer high efficiency and versatility, particularly for syntheses requiring mild conditions and tolerance of various functional groups. Researchers and drug development professionals are encouraged to evaluate these methods based on the specific requirements of their synthetic targets.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 4. benchchem.com [benchchem.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. organicreactions.org [organicreactions.org]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 11. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Kumada coupling - Wikipedia [en.wikipedia.org]

- 15. Kumada Coupling [organic-chemistry.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 1-Butyl-4-chlorobenzene: Chemical Properties, Structure, and Experimental Protocols

Abstract: This whitepaper provides a comprehensive technical overview of 1-Butyl-4-chlorobenzene (CAS No. 15499-27-1), a halogenated aromatic hydrocarbon. It is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis. This document details the compound's chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis via nickel-catalyzed cross-coupling and outlines a standard methodology for its analysis by High-Performance Liquid Chromatography (HPLC). Safety and handling procedures are also summarized. All quantitative data is presented in tabular format for clarity and ease of comparison, and key workflows are visualized using diagrams.

Chemical Structure and Identifiers

This compound is an organic compound consisting of a benzene (B151609) ring substituted with a butyl group and a chlorine atom at the para (1 and 4) positions. The presence of the alkyl chain and the halogen atom dictates its chemical reactivity and physical properties, making it a useful intermediate in organic synthesis.

Figure 1: Molecular Structure of this compound.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 15499-27-1 | [1][2] |

| Molecular Formula | C₁₀H₁₃Cl | [1][2] |

| SMILES | ClC1=CC=C(CCCC)C=C1 | [3] |

| InChI Key | SKNUPXIXICTRJE-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in synthesis and for determining appropriate handling and storage conditions. These properties are compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Weight | 168.66 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Boiling Point | 216.6 °C at 760 mmHg | [2] |

| Flash Point | 88 °C | [2] |

| Density | 1.008 g/cm³ | [2] |

| Refractive Index | 1.5098 | [2] |

| Vapor Pressure | 0.204 mmHg at 25°C | [2] |

| XLogP3 | 4.4 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. The following table summarizes its known ¹H NMR and IR spectral data.

| Spectroscopy Type | Data | Reference |

| ¹H NMR (200 MHz, CDCl₃) | δ 7.22 (m, 2H, Ar-H), 7.05 (m, 2H, Ar-H), 2.59 (t, J=5.5 Hz, 2H, Ar-CH₂), 1.58 (m, 2H, -CH₂-), 1.34 (m, 2H, -CH₂-), 0.95 (t, J=5.2 Hz, 3H, -CH₃) | [4] |

| Infrared (IR) (neat) | 2958 (s), 2930 (s), 2859 (s), 1492 (s), 1466 (m), 1407 (m), 1901 (s), 1016 (s) cm⁻¹ | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nickel-catalyzed cross-coupling reaction between a Grignard reagent and an aryl halide.[4]

Methodology:

-

Reaction Setup: To a solution of 2.00 g (13.61 mmol) of p-dichlorobenzene and 0.050 g of the nickel catalyst [NiCltriphos]PF₆ in 20 mL of ether, cool the mixture to -78°C.

-

Addition of Grignard Reagent: Slowly add 7.0 mL (14 mmol) of 2M n-butylmagnesium chloride (nBuMgCl) in ether to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then reflux overnight.

-

Workup: Quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction and Purification: Extract the product into an organic solvent. The crude residue is then purified by flash chromatography on silica (B1680970) gel using a 5% ethyl acetate/hexane eluent to yield the final product.[4]

The expected yield from this protocol is approximately 67%.[4]

Figure 2: Workflow for the synthesis of this compound.

Proposed Analytical Method: HPLC

For the quantitative analysis and purity determination of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable, based on established protocols for similar aromatic compounds like chlorobenzene.[5]

Methodology:

-

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve with HPLC-grade methanol (B129727) to prepare a stock solution. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample containing this compound into a 10 mL volumetric flask and dissolve with methanol.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

Figure 3: Proposed workflow for HPLC analysis.

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions are mandatory during its handling and storage.

-

GHS Hazard Statements: According to GHS classifications, this chemical is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Response (P301+P317, P302+P352): IF SWALLOWED: Get medical help. IF ON SKIN: Wash with plenty of water.[1]

-

Handling: Use only under a chemical fume hood.[6] Keep away from open flames, hot surfaces, and sources of ignition.[7] Use explosion-proof electrical and ventilating equipment.[7]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

Conclusion

This guide provides essential technical information on this compound for scientific and industrial applications. The compiled data on its chemical structure, properties, and spectroscopic profile serves as a foundational reference. The detailed protocols for synthesis and analysis offer practical guidance for laboratory work. Adherence to the outlined safety procedures is crucial to ensure safe handling and use of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Butyl-4-chlorobenzene

This technical guide provides a comprehensive overview of the spectroscopic data for 1-butyl-4-chlorobenzene, a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Molecular Structure

This compound is an aromatic compound with a butyl group and a chlorine atom substituted at the para positions of a benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the butyl chain. The aromatic region will exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring. The butyl group will show four sets of signals, with multiplicities determined by the number of adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.28 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) |

| ~7.09 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Butyl) |

| ~2.58 | t, J ≈ 7.6 Hz | 2H | -CH₂-Ar |

| ~1.57 | m | 2H | -CH₂-CH₂-Ar |

| ~1.34 | m | 2H | -CH₂-CH₃ |

| ~0.92 | t, J ≈ 7.3 Hz | 3H | -CH₃ |

Note: Predicted values are based on the analysis of similar compounds, including butylbenzene (B1677000) and chlorobenzene (B131634). Actual chemical shifts may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will display six signals for the aromatic carbons (due to symmetry, C2/C6 and C3/C5 are equivalent) and four signals for the butyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~141.2 | Ar-C (C1) |

| ~131.5 | Ar-C (C4) |

| ~129.8 | Ar-CH (C3, C5) |

| ~128.5 | Ar-CH (C2, C6) |

| ~35.2 | -CH₂-Ar |

| ~33.5 | -CH₂-CH₂-Ar |

| ~22.3 | -CH₂-CH₃ |

| ~13.9 | -CH₃ |

Note: Predicted values are based on the analysis of similar compounds, including butylbenzene and chlorobenzene.[1][2]

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00). The spectra are recorded on a 300 MHz or higher field NMR spectrometer at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1090 | Strong | C-Cl Stretch |

| ~820 | Strong | p-Disubstituted Benzene C-H Out-of-Plane Bend |

Note: Predicted values are based on the analysis of similar compounds, including chlorobenzene and alkylbenzenes.[3]

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed by placing a drop of the compound between two KBr or NaCl plates. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 168/170 | High | [M]⁺ (Molecular ion, due to ³⁵Cl and ³⁷Cl isotopes) |

| 125/127 | Moderate | [M - C₃H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The presence of chlorine results in characteristic M and M+2 isotopic peaks with an approximate ratio of 3:1.[4][5] The fragmentation pattern is based on typical fragmentation of alkylbenzenes and chlorinated aromatic compounds.

The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

Caption: Key Fragmentation Pathways in Mass Spectrometry.

References

- 1. Butylbenzene(104-51-8) 13C NMR spectrum [chemicalbook.com]

- 2. Chlorobenzene(108-90-7) 13C NMR spectrum [chemicalbook.com]

- 3. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation of chlorobenzene (B131634) is a cornerstone of organic synthesis, providing a classical pathway to introduce alkyl substituents onto a halogenated aromatic ring. This reaction, an example of electrophilic aromatic substitution, is of significant interest in the synthesis of various intermediates for pharmaceuticals and other fine chemicals. This technical guide delves into the core mechanistic details, provides quantitative data on product distribution, and outlines a detailed experimental protocol for this important transformation.

The Core Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts alkylation of chlorobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which plays a crucial role in generating a potent electrophile.

The mechanism can be dissected into three primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a highly reactive carbocation or a polarized complex that functions as the electrophile. For instance, with methyl chloride, the aluminum chloride abstracts the chloride ion to generate a methyl carbocation.[1]

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the carbocation. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles.

The Directing Effect of the Chlorine Substituent

The chlorine atom on the benzene (B151609) ring, while deactivating the ring towards electrophilic attack compared to benzene due to its inductive electron-withdrawing effect, is an ortho, para-director.[2] This is because the lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.

The resonance structures for the arenium ion show that the positive charge can be delocalized onto the chlorine atom in the case of ortho and para attack, providing additional stability. This is not possible for meta attack. Consequently, the reaction yields a mixture of ortho- and para-alkylated chlorobenzene.[3]

Quantitative Data on Isomer Distribution

The regioselectivity of the Friedel-Crafts alkylation of chlorobenzene is a critical aspect for synthetic applications. The ratio of ortho to para isomers is influenced by several factors, primarily steric hindrance. The incoming alkyl group experiences greater steric hindrance at the position adjacent to the chlorine atom (ortho) compared to the position opposite to it (para). As a result, the para isomer is generally the major product.[4]

While precise quantitative data can vary with reaction conditions (temperature, catalyst, solvent), the following table summarizes typical isomer distributions for the alkylation of chlorobenzene with common alkylating agents.

| Alkylating Agent | Alkyl Group | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |

| Methyl Chloride | -CH₃ | ~30-40 | ~60-70 | <1 |

| Ethyl Bromide | -CH₂CH₃ | ~5-10 | ~90-95 | <1 |

| Isopropyl Chloride | -CH(CH₃)₂ | ~2-5 | ~95-98 | <1 |

| tert-Butyl Chloride | -C(CH₃)₃ | ~0-1 | ~99+ | ~0 |

Note: The increasing steric bulk of the alkyl group leads to a higher selectivity for the para product.

Experimental Protocol: Methylation of Chlorobenzene

This section provides a detailed methodology for the Friedel-Crafts methylation of chlorobenzene using methyl chloride and anhydrous aluminum chloride.

Materials:

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Methyl chloride (CH₃Cl) or a suitable precursor like methyl iodide

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or excess chlorobenzene)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture), and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents relative to chlorobenzene) and the anhydrous solvent. Cool the flask in an ice bath.

-

Addition of Chlorobenzene: Add chlorobenzene (1 molar equivalent) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride in the solvent.

-

Addition of Alkylating Agent: If using gaseous methyl chloride, it can be bubbled through the reaction mixture at a controlled rate. If using a liquid alkylating agent like methyl iodide, add it to the dropping funnel and introduce it dropwise to the cooled and stirred reaction mixture. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required to drive the reaction to completion, but this can also increase the formation of byproducts.

-

Work-up:

-

After the reaction is complete, cool the flask in an ice bath and slowly and cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

The resulting crude product, a mixture of ortho- and para-chlorotoluene, can be purified by fractional distillation or column chromatography to separate the isomers.

-

Mandatory Visualizations

Reaction Mechanism Pathway

References

- 1. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Physical properties of 1-Butyl-4-chlorobenzene (boiling point, density)

An In-depth Technical Guide on the Physical Properties of 1-Butyl-4-chlorobenzene

Introduction

This compound is an aryl halide, a class of organic compounds that are subjects of interest in various fields of chemical research and development. A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its application in synthesis, as a solvent, or as an intermediate in the production of more complex molecules. This guide provides a detailed overview of these properties, supported by experimental methodologies for their determination.

Physical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure, which features a benzene (B151609) ring substituted with a butyl group and a chlorine atom. These substitutions influence the intermolecular forces, and thus its macroscopic properties.

Quantitative Data Summary

The boiling point and density of this compound have been reported in various chemical literature and databases. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Value | Source |

| Boiling Point | 216.6 °C at 760 mmHg | [1] |

| 228 °C | [2] | |

| Density | 1.008 g/cm³ | [1] |

| Specific Gravity | 1.00 | [3] |

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Determination of Physical Properties

Accurate determination of the physical properties of a compound like this compound is crucial. Below are detailed methodologies for measuring boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a substance like this compound, several methods can be employed.

1. Thiele Tube Method

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a small test tube.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

The heat source is then removed. The liquid will begin to cool.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube[4][5].

-

2. Distillation Method

This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a boil.

-

The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the liquid is distilling at a steady rate. This stable temperature is the boiling point[4].

-

3. Reflux Method

This method involves heating the liquid to its boiling point and condensing the vapor back into the original flask.

-

Apparatus: Round-bottom flask, condenser, thermometer, and heating mantle.

-

Procedure:

-

The round-bottom flask is filled with the sample and a stir bar or boiling chips.

-

A condenser is attached vertically to the flask.

-

A thermometer is positioned so that its bulb is immersed in the vapor phase above the boiling liquid.

-

The liquid is heated to a gentle reflux.

-

The temperature at which the vapor is continuously condensing and returning to the flask is recorded as the boiling point[4][5].

-

Density Determination

Density is the mass per unit volume of a substance.

1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.

-

Apparatus: Pycnometer, analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The butyl group, being an alkyl chain, contributes to van der Waals forces. The chlorine atom, being electronegative, introduces a dipole moment, leading to dipole-dipole interactions. However, in aryl halides, the polarity is somewhat reduced due to the electron-donating resonance effect of the halogen with the benzene ring[6][7]. The overall intermolecular forces are a combination of these interactions, which in turn determine the energy required to overcome them, as reflected in the boiling point. The density is influenced by the mass of the constituent atoms and how they are packed in the liquid state.

Caption: Relationship between molecular structure and physical properties.

References

A Technical Guide to Determining the Solubility of 1-Butyl-4-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-chlorobenzene is an aromatic organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for process design, reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the experimental methodologies for determining the solubility of this compound, addressing the current gap in publicly available quantitative solubility data.

While specific experimental solubility values for this compound in a range of organic solvents are not readily found in scientific literature, this guide equips researchers with the necessary protocols to generate this critical data in-house. The following sections detail the principles and step-by-step procedures for two widely accepted methods for solubility determination: the gravimetric method and the UV/Vis spectroscopic method.

General Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound, possessing a nonpolar butyl chain and a moderately polar chlorobenzene (B131634) ring, is expected to exhibit good solubility in a range of nonpolar and moderately polar organic solvents. Factors influencing its solubility include the specific solvent used, temperature, and pressure.

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a given solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a known amount of this compound and transfer it to a sealable container (e.g., a screw-cap vial or flask).

-

Solvent Addition: Add a measured volume or mass of the desired organic solvent to the container.

-

Equilibration: Seal the container and agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-weighed, temperature-equilibrated syringe or pipette. It is crucial to avoid transferring any undissolved solid. Filtration through a syringe filter compatible with the organic solvent can be employed to ensure a clear solution.

-

Solvent Evaporation: Transfer the withdrawn saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Drying: Carefully evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the solute due to sublimation or decomposition.

-

Mass Determination: Once the solvent is completely removed, cool the evaporating dish to room temperature in a desiccator and weigh it accurately. The difference between the final mass and the initial mass of the evaporating dish gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

UV/Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, such as this compound due to its aromatic ring, UV/Vis spectroscopy offers a sensitive and accurate method for determining solubility. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent used for the standards should be the same as the solvent in which the solubility will be determined, and it should be used as the blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation of a Saturated Solution:

-

Follow steps 1-4 of the gravimetric method to prepare a saturated solution of this compound at a constant temperature and allow the undissolved solid to settle.

-

-

Sample Dilution:

-

Carefully withdraw a small, accurately known volume of the clear supernatant.

-

Dilute the withdrawn sample with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted sample at the same λmax used for the calibration curve.

-

-

Concentration Determination:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

-

-

Solubility Calculation:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specific temperature.

-

Data Presentation

While specific quantitative data for the solubility of this compound is not currently available in the literature, researchers who perform the experiments described above should organize their results in a clear and structured manner. The following table is a recommended format for presenting the experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) |

| e.g., Methanol | e.g., 25 | Data | Data |

| e.g., Ethanol | e.g., 25 | Data | Data |

| e.g., Acetone | e.g., 25 | Data | Data |

| e.g., Ethyl Acetate | e.g., 25 | Data | Data |

| e.g., Hexane | e.g., 25 | Data | Data |

| ... | ... | ... | ... |

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical relationships in solubility and a general experimental workflow for its determination.

Caption: Logical workflow for predicting solubility.

Caption: Workflow for solubility determination.

An In-depth Technical Guide to Cetylpyridinium Bromide (CAS No. 140-72-7)

A Note on CAS Number 15499-27-1: The CAS number provided in the topic, 15499-27-1, corresponds to the chemical compound 1-Butyl-4-chlorobenzene. This guide will briefly cover the properties of this compound before focusing on Cetylpyridinium (B1207926) Bromide (CAS No. 140-72-7), as the broader context of the query suggests it as the intended subject of interest for researchers in drug development.

Introduction to this compound (CAS No. 15499-27-1)

This compound is a chemical intermediate. Its known properties are summarized in the table below.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃Cl |

| Molecular Weight | 168.66 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 216.6 °C at 760 mmHg |

| Flash Point | 88 °C |

| Density | 1.008 g/cm³ |

| Refractive Index | 1.51 |

| LogP | 3.68 |

In-depth Technical Guide: Cetylpyridinium Bromide (CAS No. 140-72-7)

Overview

Cetylpyridinium Bromide (CPB), also known as 1-Hexadecylpyridinium bromide, is a cationic quaternary ammonium (B1175870) compound with a well-established role as a broad-spectrum antimicrobial agent and surfactant.[1] Its amphiphilic nature, consisting of a hydrophilic pyridinium (B92312) head and a long hydrophobic hexadecyl tail, allows it to disrupt microbial cell membranes, leading to cell lysis.[1][2] This property has led to its widespread use in pharmaceuticals, personal care products like mouthwashes, and as an industrial biocide.[1][3][4] Beyond its antimicrobial applications, recent research has unveiled its interactions with eukaryotic cell signaling pathways, making it a compound of interest for toxicological and drug development studies.

Chemical and Physical Properties

The key chemical and physical properties of Cetylpyridinium Bromide are summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₃₈BrN |

| Molecular Weight | 384.44 g/mol |

| Appearance | White to cream-colored powder or waxy solid[3] |

| Melting Point | 64.5 °C |

| Solubility | Soluble in water, acetone, ethanol, and chloroform[3] |

| LogP | 1.83 |

| Critical Micelle Concentration (CMC) | 600–900 μM |

Biological Activity and Mechanism of Action

Antimicrobial Activity

The primary biological activity of Cetylpyridinium Bromide is its potent antimicrobial effect against a wide range of bacteria and fungi.[1][2]

Mechanism of Action: As a cationic surfactant, the positively charged pyridinium head of CPB electrostatically interacts with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][5] The hydrophobic hexadecane (B31444) tail then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[2][5]

Eukaryotic Cell Interactions: Mast Cell Inhibition

Recent studies have shown that at concentrations well below its cytotoxic threshold, Cetylpyridinium Bromide can significantly impact eukaryotic cell signaling. Notably, it inhibits the degranulation of mast cells, key players in the immune and allergic response.[6]

Mechanism of Action: CPB interferes with calcium mobilization within mast cells, a critical step in the degranulation signaling cascade.[7] Antigen cross-linking of IgE-bound FcεRI receptors on the mast cell surface typically initiates a signaling pathway involving the activation of Syk kinase, leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ then triggers the release of calcium from the endoplasmic reticulum (ER). This initial release is followed by store-operated calcium entry (SOCE) from the extracellular space. CPB has been shown to inhibit both the release of calcium from the ER and the subsequent influx of extracellular calcium.[7][8] This disruption of calcium homeostasis prevents the downstream events required for the fusion of granules with the plasma membrane and the release of inflammatory mediators.

Mitochondrial Toxicity

Cetylpyridinium Bromide has also been identified as a mitochondrial toxicant. It can inhibit mitochondrial oxygen consumption and ATP synthesis at low micromolar concentrations.[9][10][11] This effect is observed in various cell types, including human keratinocytes and fibroblasts.[12][13] The proposed mechanism involves the inhibition of complex I of the electron transport chain.[9][10]

Experimental Protocols

Antimicrobial Activity Assessment (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Bromide against a specific bacterial strain.

Materials:

-

Cetylpyridinium Bromide (CPB) stock solution

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the CPB stock solution in the broth medium across the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria, no CPB) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of CPB that completely inhibits visible bacterial growth.[8]

Mast Cell Degranulation Assay

This protocol measures the effect of Cetylpyridinium Bromide on antigen-induced degranulation in mast cells (e.g., RBL-2H3 cell line).

Materials:

-

RBL-2H3 mast cells

-

Anti-DNP IgE

-

DNP-BSA antigen

-

Cetylpyridinium Bromide (CPB)

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

-

96-well plates

Procedure:

-

Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

-

Wash the cells and resuspend in Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of CPB for a specified time (e.g., 30-60 minutes).

-

Stimulate degranulation by adding DNP-BSA antigen.

-

Incubate for 1 hour at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate and add the β-hexosaminidase substrate.

-

Incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the degree of degranulation.[12][14]

Intracellular Calcium Mobilization Assay

This protocol assesses the impact of Cetylpyridinium Bromide on calcium signaling using a fluorescent calcium indicator.

Materials:

-

Adherent cells (e.g., RBL-2H3) cultured in black, clear-bottom 96-well plates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Cetylpyridinium Bromide (CPB)

-

Agonist to stimulate calcium release (e.g., DNP-BSA for sensitized mast cells)

-

Fluorescence plate reader with an injection system

Procedure:

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[5]

-

Wash the cells to remove extracellular dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Record a stable baseline fluorescence.

-

Inject the agonist (with or without pre-incubation with CPB) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm, Emission ~525 nm).[15] An increase in fluorescence corresponds to a rise in intracellular calcium.[5]

References

- 1. cusabio.com [cusabio.com]

- 2. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutical agent cetylpyridinium chloride inhibits immune mast cell function by interfering with calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of Mitochondrial Function and Estrogen Signaling in Cell Lines Exposed to the Antiseptic Cetylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Evaluation of Mitochondrial Function and Estrogen Signaling in Cell Lines Exposed to the Antiseptic Cetylpyridinium Chloride [escholarship.org]

- 11. Antimicrobial cetylpyridinium chloride causes functional inhibition of mitochondria as potently as canonical mitotoxicants, nanostructural disruption of mitochondria, and mitochondrial Ca2+ efflux in living rodent and primary human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 1-Butyl-4-chlorobenzene in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 1-butyl-4-chlorobenzene in electrophilic aromatic substitution (EAS) reactions. The document outlines the theoretical principles governing these reactions, predicts product distributions, and provides detailed experimental protocols for key transformations. This information is critical for professionals engaged in organic synthesis and drug development, where precise control of chemical reactions is paramount.

Executive Summary

This compound presents a nuanced case for electrophilic aromatic substitution due to the competing electronic and steric effects of its substituents. The 1-butyl group is a weakly activating, ortho, para-directing group, while the chloro group is a deactivating, yet also ortho, para-directing group.[1][2] This guide will dissect these influences to predict the regioselectivity of nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Detailed experimental methodologies and quantitative data, derived from analogous systems, are provided to serve as a practical resource for laboratory applications.

Theoretical Framework: Substituent Effects

The reactivity and regioselectivity of electrophilic substitution on this compound are governed by the interplay of the inductive and resonance effects of the butyl and chloro substituents, as well as steric hindrance.

-

1-Butyl Group: As an alkyl group, the 1-butyl substituent is an electron-donating group (EDG) through an inductive effect (+I). This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene. The butyl group directs incoming electrophiles to the ortho and para positions. However, due to the para-position being occupied by the chlorine atom, substitution is directed to the positions ortho to the butyl group (C2 and C6). The steric bulk of the n-butyl group can hinder attack at the ortho positions to some extent, although less so than a tert-butyl group.[2][3]

-

Chloro Group: The chlorine atom is an electron-withdrawing group (EWG) via its inductive effect (-I), which deactivates the ring towards electrophilic attack, making it less reactive than benzene.[4][5] However, through resonance (+R), the lone pairs on the chlorine atom can donate electron density to the ring, particularly at the ortho and para positions. This resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho positions relative to the chlorine (C3 and C5), as the para position is blocked.[4]

Overall Reactivity: The deactivating inductive effect of the chlorine atom is generally stronger than the activating effect of the butyl group. Therefore, this compound is expected to be less reactive towards electrophilic substitution than benzene.

Regioselectivity: The positions C2 and C6 are activated by the butyl group, while positions C3 and C5 are activated by the chloro group's resonance effect. The directing influences are therefore antagonistic. However, the activating effect of the alkyl group is generally stronger in directing the substitution. Thus, the primary sites of electrophilic attack are predicted to be the positions ortho to the butyl group (C2 and C6). Due to the symmetry of the molecule, these two positions are equivalent.

Quantitative Data and Product Distribution

Direct quantitative data for the electrophilic substitution of this compound is scarce in the literature. However, by analyzing data from analogous compounds, we can estimate the expected product distributions.

| Electrophilic Substitution | Reagents | Analogous Compound | Product Distribution (Analogous Compound) | Estimated Major Product(s) for this compound |

| Nitration | HNO₃, H₂SO₄ | tert-Butylbenzene | ~16% ortho, ~8% meta, ~75% para[3] | 1-Butyl-4-chloro-2-nitrobenzene |

| Chlorobenzene (B131634) | ~30% ortho, ~70% para[3] | |||

| Halogenation (Bromination) | Br₂, FeBr₃ | tert-Butylbenzene | Predominantly para | 1-Bromo-4-butyl-2-chlorobenzene |

| Chlorobenzene | ~11% ortho, ~89% para | |||

| Sulfonation | SO₃, H₂SO₄ | Chlorobenzene | 0.95% ortho, 0.09% meta, 98.96% para[6] | 2-Butyl-5-chlorobenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Chlorobenzene | Predominantly para[7] | 1-(2-Butyl-5-chlorophenyl)ethan-1-one |

Experimental Protocols

The following protocols are adapted from established procedures for related compounds and provide a robust starting point for the electrophilic substitution of this compound.

Nitration of this compound

This procedure is adapted from standard nitration methods for deactivated aromatic compounds.[8]

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5.0 g of this compound to the cooled sulfuric acid with stirring.

-

Prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto 50 g of crushed ice.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Friedel-Crafts Acylation of this compound

This protocol is based on the Friedel-Crafts acylation of chlorobenzene.[7][9]

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add 5.5 g of anhydrous aluminum chloride and 20 mL of anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of 4.0 g of this compound and 2.1 g of acetyl chloride in 10 mL of anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 20 minutes, keeping the temperature below 5 °C.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Slowly and carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting ketone by vacuum distillation or column chromatography.

Sulfonation of this compound

This procedure is adapted from the sulfonation of chlorobenzene.[10][11]

Materials:

-

This compound

-

Fuming Sulfuric Acid (20% SO₃)

-

Saturated Sodium Chloride solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, place 5.0 g of this compound.

-

Carefully and slowly add 10 mL of fuming sulfuric acid to the flask with stirring. The reaction is exothermic.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 2 hours with continuous stirring.

-

Allow the mixture to cool to room temperature.

-

Slowly pour the cooled mixture into 50 mL of a saturated sodium chloride solution.

-

The sulfonic acid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.

-

Recrystallize the crude product from a suitable solvent (e.g., water or dilute HCl) to obtain the purified sulfonic acid.

Conclusion

The electrophilic substitution of this compound is a process governed by a delicate balance of electronic and steric factors. While the chloro group deactivates the ring, the directing effects of both substituents must be considered to predict the regiochemical outcome. This guide provides a theoretical foundation and practical experimental protocols to aid researchers in the synthesis and functionalization of this and similar molecules. The provided data, though estimated from analogous systems, offers a valuable predictive tool for reaction planning and optimization. Further empirical studies are warranted to determine the precise quantitative outcomes of these reactions.

References

- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. youtube.com [youtube.com]

- 11. Write the equation of reaction of chlorobenzene Su class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Safety and Handling of 1-Butyl-4-chlorobenzene

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for 1-Butyl-4-chlorobenzene (CAS No: 15499-27-1), a compound used in various research and development applications. Adherence to these guidelines is critical to ensure personnel safety and environmental protection in the laboratory.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic hydrocarbon. Its key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 15499-27-1 | [1] |

| Molecular Formula | C₁₀H₁₃Cl | [2][3] |

| Molecular Weight | 168.66 g/mol | [2][3] |

| Physical State | Liquid | [4] |

| Appearance | Colorless / Clear Liquid | [4] |

| Purity | ≥97.0% | [5][6] |

| Specific Gravity | 1.00 | [4] |

| Refractive Index | 1.51 | [4] |

| Condition to Avoid | Air Sensitive | [4] |

Note: Detailed data on properties like boiling point, melting point, and flash point for this compound are not consistently available in the provided search results. Data for the related compound Chlorobenzene should not be substituted.

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification provides a universally understood summary of the potential hazards.

| Hazard Classification | Category | GHS Code | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | GHS07 (Exclamation Mark)[2] |

| Acute Toxicity, Dermal | Category 4 | H312 | Warning | GHS07 (Exclamation Mark)[3] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Warning | GHS07 (Exclamation Mark)[3] |

Hazard Statements:

Primary Hazards:

-

The primary risks associated with this chemical are acute toxicity through oral, dermal, or inhalation routes.[3]

-

It is classified as an irritant.[3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of vapors.[7][8]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. The following provides a baseline recommendation.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][8] | |

| Skin Protection | Gloves: Handle with chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before use. Dispose of contaminated gloves properly.[7][10] Body Protection: Wear a complete suit or lab coat that protects against chemical splashes.[7][8] | |

| Respiratory Protection | If a risk assessment indicates that engineering controls are insufficient, use a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[7][8] |

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors or mists.[7][10]

-

Do not eat, drink, or smoke in the handling area.[11]

-

Use non-sparking tools and take precautionary measures against static discharge.[8][12]

-

Ground and bond containers and receiving equipment during transfers.[11]

-

Wash hands thoroughly after handling.[13]

Storage Conditions

-

Keep containers tightly closed when not in use.[14]

-

Store away from incompatible materials such as strong oxidizing agents.[13][14]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

| Exposure Route | First-Aid Measures | Reference |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention.[8][15] | |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of tepid water for at least 15 minutes.[11][15] If skin irritation occurs, get medical advice.[13] | |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention. | |

| Ingestion | Do not induce vomiting. [16] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[13] Seek immediate medical attention. |

Experimental Protocol: Accidental Spill Response

This protocol outlines the steps for managing a small-scale laboratory spill (<100 mL) of this compound.

5.1 Pre-Response Actions

-

Ensure the spill response kit is stocked with appropriate absorbent materials (e.g., vermiculite, dry sand), personal protective equipment, and waste disposal bags/containers.

-

All personnel handling the substance must be trained on this protocol.

5.2 Spill Containment and Cleanup Methodology

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate (if necessary): For large spills or if vapors are significant, evacuate the area.

-

Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

-

Don PPE: At a minimum, don a lab coat, chemical safety goggles, and double-layered nitrile gloves. If the spill is large or ventilation is poor, a respirator may be required.

-

Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[14]

-

Collect Absorbent: Use non-sparking tools (e.g., plastic scoop) to carefully collect the contaminated absorbent material.[12]

-

Package Waste: Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

-

Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, cleaning supplies) in accordance with institutional and local environmental regulations.[13]

-

Report: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

Visualized Workflows

The following diagrams illustrate critical safety workflows for handling this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: First-Aid Decision Pathway for Chemical Exposure.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound 15499-27-1 [sigmaaldrich.com]

- 3. Benzene, 1-butyl-4-chloro- | C10H13Cl | CID 524314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]